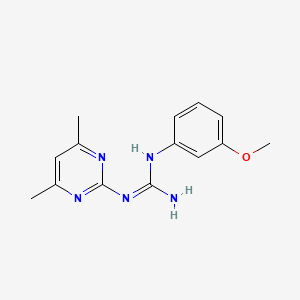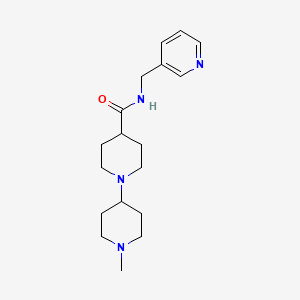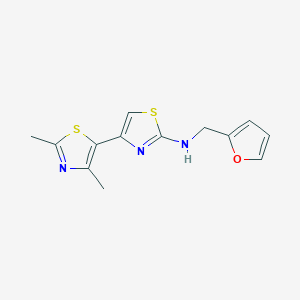![molecular formula C11H19N3O2S B5470471 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine](/img/structure/B5470471.png)
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine is a chemical compound characterized by its unique molecular structure, which includes a piperidine ring substituted with a sulfonyl group and an ethylated pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of ethyl hydrazine with a suitable diketone to form the pyrazole ring, followed by sulfonylation and subsequent alkylation to introduce the piperidine moiety.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in the manufacturing of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine is structurally similar to other piperidine derivatives and pyrazole-containing compounds. Some similar compounds include:
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-[(1-methylcyclopropyl)sulfonyl]-1,4-diazepane
1-(1-Methylpyrazol-4-yl)ethanone
1-Ethyl-1H-pyrazole-4-carbaldehyde
These compounds share the pyrazole and piperidine motifs but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)sulfonyl-3-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-3-13-9-11(7-12-13)17(15,16)14-6-4-5-10(2)8-14/h7,9-10H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCWKCAPWPNWRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-isopropylisoxazole-3-carboxamide](/img/structure/B5470398.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)-N-methylurea](/img/structure/B5470404.png)

![3-methyl-8-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5470424.png)


![1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[2-METHYL-4-(2-METHYLPROPOXY)BENZOYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5470443.png)
![3-[(2-ISOPROPYL-6-METHYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B5470447.png)
![N-(3-FLUOROPHENYL)-N'-[4-(PIPERIDINOCARBONYL)PHENYL]UREA](/img/structure/B5470457.png)

![1-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5470466.png)
![1-{1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5470472.png)
![3-(allylthio)-6-[2-(5-nitro-2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5470479.png)
![3-benzyl-6-iodo-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5470494.png)
